
para-hydroxy Butyryl fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-hydroxy Butyryl fentanyl: is a synthetic opioid analgesic that is structurally similar to known opioids. It is an analog of butyrfentanyl, which itself is a derivative of fentanyl. This compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-hydroxy Butyryl fentanyl typically involves the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structural feature in fentanyl analogs.
N-Phenethylation: The next step involves the N-phenethylation of the piperidine ring.
Butyrylation: The final step is the butyrylation of the compound to introduce the butyryl group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. This involves the use of high-quality reagents and controlled reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Para-hydroxy Butyryl fentanyl can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: The major products include ketones and carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Halogenated derivatives are the main products
Scientific Research Applications
Para-hydroxy Butyryl fentanyl is primarily used in research settings due to its structural similarity to other opioids. Its applications include:
Forensic Chemistry: Used as a reference standard in forensic toxicology to identify and quantify fentanyl analogs in biological samples.
Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of fentanyl analogs.
Drug Development: Investigated for potential therapeutic applications and to develop countermeasures for opioid abuse
Mechanism of Action
Para-hydroxy Butyryl fentanyl exerts its effects by acting as an agonist at the mu-opioid receptors in the central nervous system. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria. The compound also affects other opioid receptors, including kappa and delta receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Butyrfentanyl: Similar in structure but lacks the hydroxyl group.
4-Fluorobutyrfentanyl: Contains a fluorine atom instead of a hydroxyl group.
Fentanyl: The parent compound with a propionyl group instead of a butyryl group.
Uniqueness: Para-hydroxy Butyryl fentanyl is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetic properties and metabolic pathways. This structural feature may also affect its potency and duration of action compared to other fentanyl analogs .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-2-6-23(27)25(20-9-11-22(26)12-10-20)21-14-17-24(18-15-21)16-13-19-7-4-3-5-8-19/h3-5,7-12,21,26H,2,6,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPNQEXOJZKKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101036982 |
Source


|
| Record name | p-Hydroxybutyryl fentanyl hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101036982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid](/img/structure/B10796923.png)

![(R)-3-[2,4-dioxo-1-(1,4,6-trimethyl-1H-indol-3-ylmethyl)-1,4-dihydro-2H-pyrido[3,2-d]pyrimidin-3-yl]-pentanoic acid](/img/structure/B10796930.png)
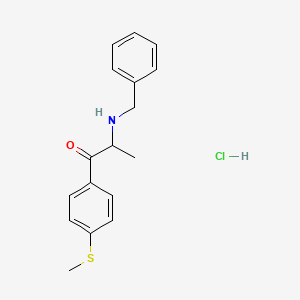
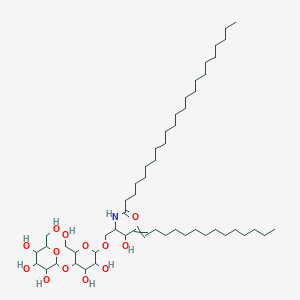
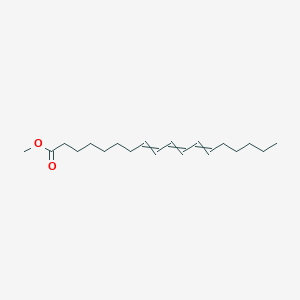
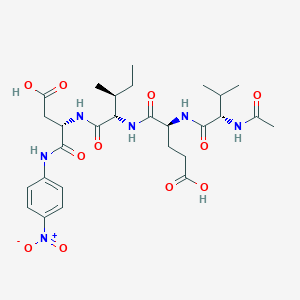

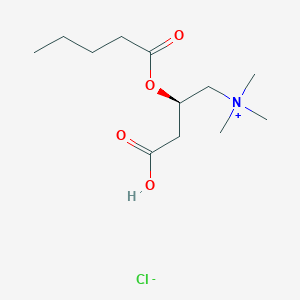

![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)

![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10797025.png)
